3-Ethyl-7-fluoro-3-methyl-2,3-dihydro-1H-indole
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Overview
Description
3-Ethyl-7-fluoro-3-methyl-2,3-dihydro-1H-indole is a synthetic indole derivative. Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities.
Preparation Methods
The synthesis of 3-Ethyl-7-fluoro-3-methyl-2,3-dihydro-1H-indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which typically uses phenylhydrazine and a ketone under acidic conditions . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
3-Ethyl-7-fluoro-3-methyl-2,3-dihydro-1H-indole undergoes various chemical reactions including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2,3-dione derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
3-Ethyl-7-fluoro-3-methyl-2,3-dihydro-1H-indole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Potential therapeutic applications include the development of new drugs targeting various diseases.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Ethyl-7-fluoro-3-methyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors and enzymes, modulating their activity. This can lead to various biological effects such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
Similar compounds to 3-Ethyl-7-fluoro-3-methyl-2,3-dihydro-1H-indole include other indole derivatives such as:
- 7-Fluoroindolin-2,3-dione
- 7-Fluoro-1H-indole-2,3-dione
These compounds share the indole core structure but differ in their substituents, which can significantly impact their chemical and biological properties. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct reactivity and biological activity compared to other indole derivatives .
Properties
Molecular Formula |
C11H14FN |
---|---|
Molecular Weight |
179.23 g/mol |
IUPAC Name |
3-ethyl-7-fluoro-3-methyl-1,2-dihydroindole |
InChI |
InChI=1S/C11H14FN/c1-3-11(2)7-13-10-8(11)5-4-6-9(10)12/h4-6,13H,3,7H2,1-2H3 |
InChI Key |
GYHAPMJKVSCVPD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CNC2=C1C=CC=C2F)C |
Origin of Product |
United States |
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